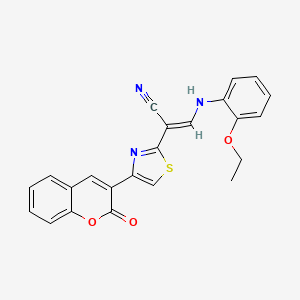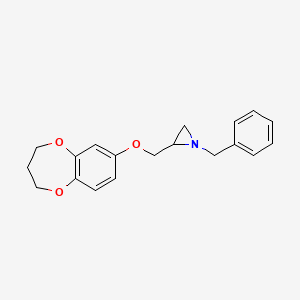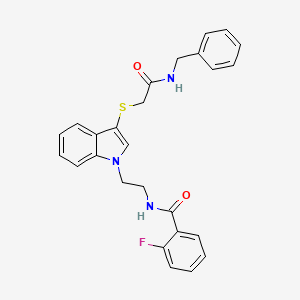
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as CPN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPN is a synthetic compound that belongs to the class of chromene derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood, but it has been proposed that it works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, reduction of reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells. It has also been shown to possess antimicrobial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water and limited stability in solution can pose challenges in some experiments.
Orientations Futures
There are several future directions for research on 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and its derivatives could lead to the discovery of more potent and selective compounds for drug development.
Méthodes De Synthèse
The synthesis of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves a multi-step process that starts with the reaction of 4-phenoxyphenol with 2-chloroacetyl chloride to form 4-phenoxyphenyl-2-chloroacetate. The intermediate is then reacted with 6-chloro-2-hydroxychromone in the presence of triethylamine and acetic anhydride to form 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-15-6-11-20-14(12-15)13-19(22(26)28-20)21(25)24-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWTMMGXFNVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)
![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)

![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)
![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)
![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)
![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)
